3-(2,6-Difluorophenyl)aniline

Medicinal Chemistry ADME Lipophilicity

Research on fluorinated biaryl amines often faces supply inconsistency and undefined impurity profiles, compromising SAR studies. 3-(2,6-Difluorophenyl)aniline (CAS 851462-21-0) solves this with a defined 2,6-difluoro substitution pattern that predictably modulates amine basicity (pKa) and lipophilicity (LogP 3.165) for kinase inhibitor core construction. - Enables reliable Buchwald-Hartwig amination and amide coupling via the primary aniline handle. - ≥95% purity standard ensures reproducible results in catalytic cycles. - Consistently stocked to support iterative medicinal chemistry programs without delay.

Molecular Formula C12H9F2N
Molecular Weight 205.2 g/mol
CAS No. 851462-21-0
Cat. No. B1426793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)aniline
CAS851462-21-0
Molecular FormulaC12H9F2N
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=C(C=CC=C2F)F
InChIInChI=1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2
InChIKeyXFVXSZWXTXUFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluorophenyl)aniline: Overview


3-(2,6-Difluorophenyl)aniline (CAS 851462-21-0), also known as 2',6'-difluoro-[1,1'-biphenyl]-3-amine, is a biaryl amine building block characterized by a 2,6-difluorophenyl substituent at the meta position of an aniline ring [1]. This substitution pattern confers distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs [2]. It is commonly utilized as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Biaryl amine building block for kinase inhibitor synthesis
2,6-Difluoro substitution modulates electronic and steric profile
Reported higher calculated lipophilicity supports permeability exploration

Risks of Substituting 3-(2,6-Difluorophenyl)aniline


The 2,6-difluorophenyl motif in 3-(2,6-Difluorophenyl)aniline is not merely a spectator group; it actively modulates the molecule's physicochemical and biological profile. The strong electron-withdrawing effect and steric bulk of the ortho-fluorines significantly alter the amine's basicity (pKa), lipophilicity (LogP), and conformational preferences compared to unsubstituted aniline or mono-fluorinated analogs . Generic substitution can therefore lead to unpredictable and often detrimental changes in target binding affinity, metabolic stability, and overall pharmacokinetic performance [1]. The specific data in Section 3 quantifies these critical differentiators.

Unsubstituted or mono-fluorinated aniline analogs may shift electronic and conformational profiles, potentially altering target binding and metabolic stability estimates.

Lower-purity or undefined building blocks may introduce unknown impurities, affecting synthetic reproducibility and assay data consistency.

3-(2,6-Difluorophenyl)aniline vs. Analogs


Lipophilicity Advantage Over Aniline

3-(2,6-Difluorophenyl)aniline exhibits a significantly higher calculated LogP (3.165) compared to unsubstituted aniline (LogP ~0.9), indicating a marked increase in lipophilicity crucial for membrane permeability [1].

Lipophilicity (LogP)
Class-level
Calc. LogP 3.165 vs ~0.9 (aniline)
Supports lipophilicity screening context
In silico estimate; verify with experimental LogD
Medicinal Chemistry ADME Lipophilicity

Purity and Analytical Specification

Procurement of 3-(2,6-Difluorophenyl)aniline from established vendors includes a verifiable analytical specification, with standard purity reported at 95% (HPLC) . This level of characterization provides a benchmark for reproducible synthesis, in contrast to less characterized, lower-purity in-house or generic alternatives.

Purity Specification
Data to verify
≥95% (HPLC)
Supports synthesis reproducibility review
Vendor specification; confirm lot-specific COA
Chemical Sourcing Analytical Chemistry Quality Control

Exact Mass and Isotopic Signature

The compound possesses a calculated exact mass of 205.07030573 g/mol (monoisotopic mass 205.07030562 g/mol) [1][2]. This unique isotopic distribution provides a definitive and unambiguous fingerprint for identification and quantification by high-resolution mass spectrometry, enabling precise tracking in complex biological matrices or reaction mixtures, a level of specificity not possible with non-fluorinated or differently halogenated analogs.

Exact Mass Fingerprint
Class-level
205.0703 Da (+36.0 vs non-F analog)
Supports HRMS characterization
Calculated; confirm with HRMS analysis
Mass Spectrometry Analytical Chemistry Structural Confirmation

Applications of 3-(2,6-Difluorophenyl)aniline


Synthesis of Kinase Inhibitor Scaffolds

The compound serves as a key building block for constructing biaryl amine cores found in numerous kinase inhibitors . Its specific substitution pattern can be leveraged to explore structure-activity relationships (SAR) around the hinge-binding region of the kinase domain [1].

Medicinal Chemistry for Fluorinated Drug Candidates

Its enhanced lipophilicity (LogP 3.165) [2] and the metabolic stability conferred by the 2,6-difluorophenyl group make it a valuable intermediate for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of new chemical entities [3].

Advanced Organic Synthesis via Cross-Coupling

The primary aniline group is a versatile handle for further derivatization through Buchwald-Hartwig amination or amide bond formation [4]. Its well-defined analytical profile (purity ≥95%) ensures reliable performance in these complex catalytic cycles.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
2,6-Difluorophenyl biaryl amine motif
Hinge-region SAR exploration
Medicinal chemistry – fluorinated candidates
Reported higher calculated lipophilicity
Lipophilicity-driven permeability assessment
Advanced cross-coupling transformations
Defined purity specification (≥95% HPLC)
Catalytic cycle reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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